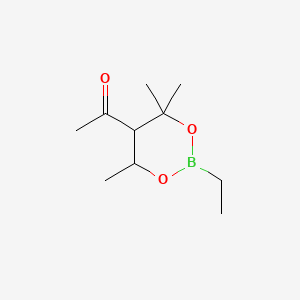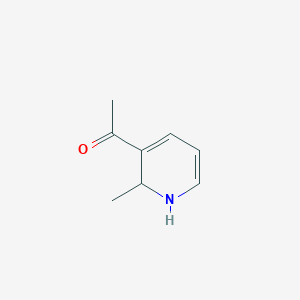
1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone is an organic compound with a unique structure that includes a dihydropyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone typically involves the reaction of 2-methyl-1,2-dihydropyridine with ethanone derivatives under controlled conditions. One common method involves the use of catalysts such as palladium or platinum to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ethanone derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Methylpyridin-3-yl)ethanone
- 1-(2-Methyl-1,3-oxathiolan-2-yl)ethanone
- 1-(2-Ethyl-1,3-dihydroinden-2-yl)ethanone
Comparison: 1-(2-Methyl-1,2-dihydropyridin-3-yl)ethanone is unique due to its dihydropyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(2-methyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-3-5-9-6/h3-6,9H,1-2H3 |
Clé InChI |
YNEUUKAEQDTHGN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC=CN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


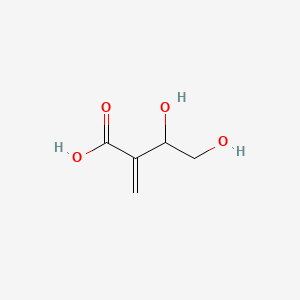
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)
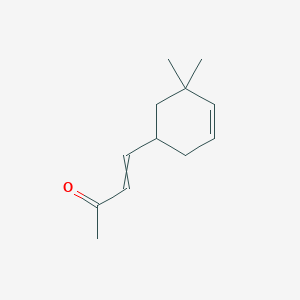
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
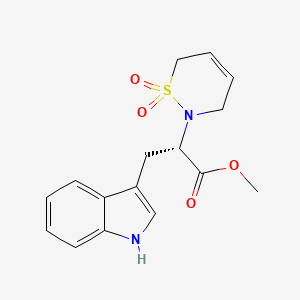
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
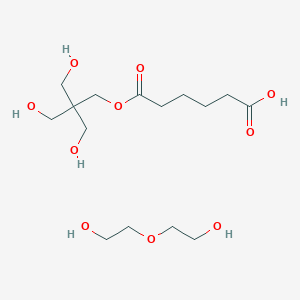
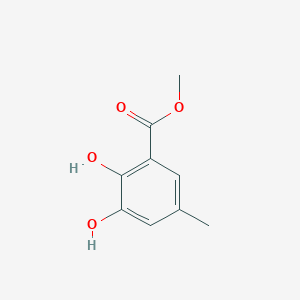
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
